molecular formula C14H22O2S B14402013 {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene CAS No. 88218-91-1

{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene

Katalognummer: B14402013
CAS-Nummer: 88218-91-1
Molekulargewicht: 254.39 g/mol
InChI-Schlüssel: FSWFMDLUFYWMKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene is an organic compound that features a benzene ring substituted with a butan-2-yl sulfanyl group and a 2,2-dimethoxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene typically involves the following steps:

    Formation of the Butan-2-yl Sulfanyl Group: This can be achieved by reacting butan-2-yl halide with a thiol compound under basic conditions to form the butan-2-yl sulfanyl group.

    Attachment to Benzene Ring: The butan-2-yl sulfanyl group is then attached to the benzene ring through a substitution reaction, often using a Friedel-Crafts alkylation process.

    Introduction of the 2,2-Dimethoxyethyl Group: This step involves the reaction of the benzene derivative with a suitable reagent, such as dimethoxyethane, under acidic conditions to introduce the 2,2-dimethoxyethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a hydrocarbon, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The dimethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[(Butan-2-yl)sulfanyl]hexane: Similar structure but with a hexane chain instead of a benzene ring.

    1-[(Butan-2-yl)sulfanyl]octane: Similar structure but with an octane chain instead of a benzene ring.

Uniqueness

{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene is unique due to the presence of both the sulfanyl and dimethoxyethyl groups attached to a benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

88218-91-1

Molekularformel

C14H22O2S

Molekulargewicht

254.39 g/mol

IUPAC-Name

(1-butan-2-ylsulfanyl-2,2-dimethoxyethyl)benzene

InChI

InChI=1S/C14H22O2S/c1-5-11(2)17-13(14(15-3)16-4)12-9-7-6-8-10-12/h6-11,13-14H,5H2,1-4H3

InChI-Schlüssel

FSWFMDLUFYWMKW-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)SC(C1=CC=CC=C1)C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.